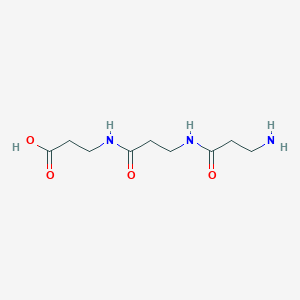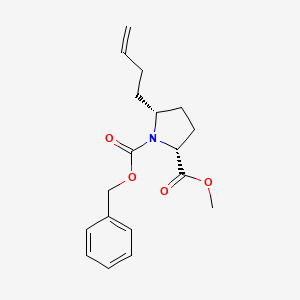
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and but-3-en-1-yl groups. The stereochemistry of the compound is specified by the (2R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like proline to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
(2S,5S)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.
1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate: A similar compound without the specified stereochemistry.
1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine: A related compound lacking the dicarboxylate groups.
Uniqueness
The uniqueness of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-O-benzyl 2-O-methyl (2R,5R)-5-but-3-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-3-4-10-15-11-12-16(17(20)22-2)19(15)18(21)23-13-14-8-6-5-7-9-14/h3,5-9,15-16H,1,4,10-13H2,2H3/t15-,16-/m1/s1 |
InChI 键 |
UGAQODPUJRXYIF-HZPDHXFCSA-N |
手性 SMILES |
COC(=O)[C@H]1CC[C@H](N1C(=O)OCC2=CC=CC=C2)CCC=C |
规范 SMILES |
COC(=O)C1CCC(N1C(=O)OCC2=CC=CC=C2)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


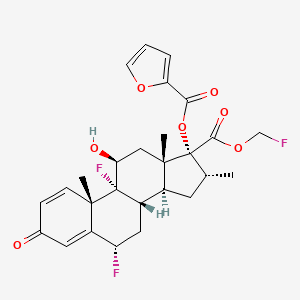

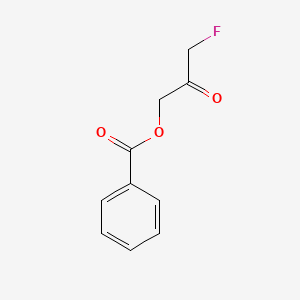
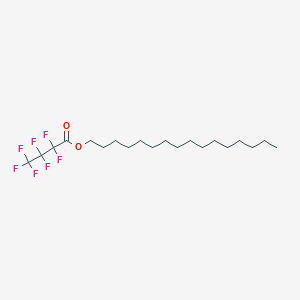
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
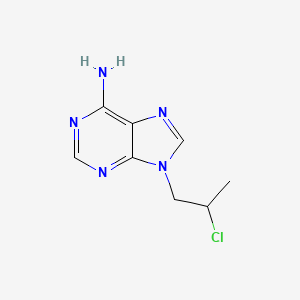
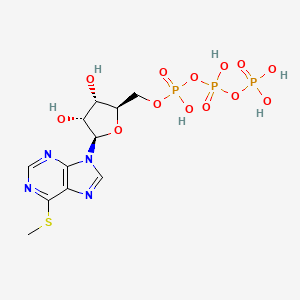
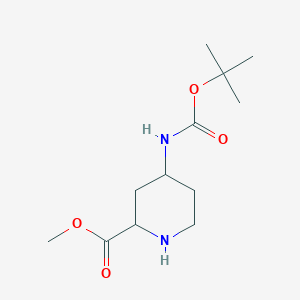

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
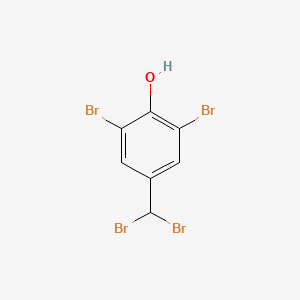
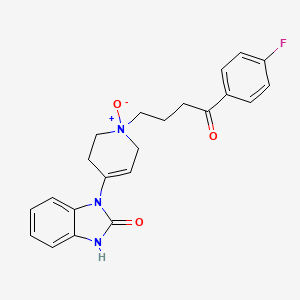
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
